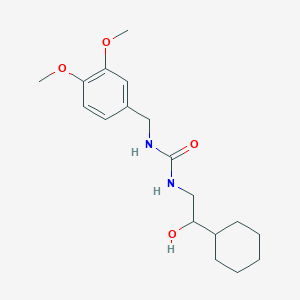

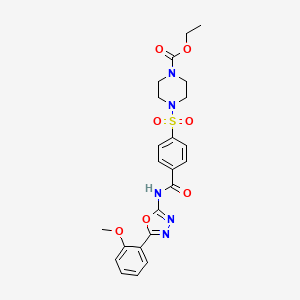

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea is a urea derivative, which is a class of organic compounds that contain a carbonyl group (C=O) bonded to two nitrogen atoms. Urea derivatives are known for their wide range of applications in medicinal chemistry and materials science due to their unique structural features and chemical properties.

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of diketones with urea or its substituted analogs. In the case of cyclohexane-1,2-dione reacting with urea, compounds with ten-membered rings are formed . These reactions typically occur in an acidic medium and can lead to the formation of highly colored products upon protonation and dehydration. Although the specific synthesis of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea is not detailed in the provided papers, the general mechanism described suggests a similar pathway could be employed for its synthesis.

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea, they do offer insights into the structural analysis of related urea derivatives. For instance, vibrational spectroscopy techniques such as FT-IR and FT-Raman are used to study the molecular structure and vibrational wavenumbers of a related compound, 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione . These methods, along with theoretical calculations at the DFT level, can provide detailed information on the molecular geometry and electronic structure of urea derivatives.

Chemical Reactions Analysis

Urea derivatives can undergo a variety of chemical reactions, including protonation, dehydration, and polymerization . The reactivity of these compounds is influenced by the substituents attached to the urea moiety and the surrounding chemical environment. For example, the reaction of imidazolidin-2-one with diketones can lead to the formation of polymeric materials or cyclic compounds depending on the diketone used . These reactions are important for understanding the chemical behavior and potential applications of urea derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are closely related to their molecular structure. Theoretical investigations, such as HOMO-LUMO analyses and NBO studies, can reveal the electronic properties of these compounds . For example, the HOMO of a related compound is found to be delocalized over the phenyl ring, while the LUMO is located over the pyrimidine ring . These properties are significant for applications in nonlinear optical materials, as indicated by the high first hyperpolarizability of the compound studied . The presence of intermolecular hydrogen bonding can also affect the stability and dimerization of urea derivatives .

Applications De Recherche Scientifique

Urease Inhibitors and Medical Applications

Urease is an enzyme that catalyzes the hydrolysis of urea, involved in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research has focused on urease inhibitors, including urea derivatives, as potential drugs for treating these infections. The compound acetohydroxamic acid, a known urease inhibitor, has been clinically used but exhibits severe side effects, highlighting the need for alternative inhibitors with fewer side effects. This research area remains active, with patents related to herbal extracts as sources of urease inhibitors being considered for complementary or alternative therapy (Kosikowska & Berlicki, 2011).

Environmental Presence and Effects of Parabens

Parabens, including esters of para-hydroxybenzoic acid like methylparaben and propylparaben, are used as preservatives in various products. Despite their biodegradability, parabens persist at low concentrations in environments due to continuous introduction. This persistence, along with their potential as weak endocrine disruptors, underscores the importance of understanding the environmental behavior of chemical compounds, including urea derivatives (Haman et al., 2015).

Urea Biosensors and Health Monitoring

Urea concentration in the human body is an important health indicator, with imbalances associated with various diseases. Research into urea biosensors, utilizing enzyme urease for detection, provides a basis for non-invasive health monitoring. Advances in materials used for enzyme immobilization in biosensors open avenues for improved health diagnostics, applicable to both clinical settings and personal health devices (Botewad et al., 2021).

Urea in Ruminant Nutrition

Urea serves as a non-protein nitrogen source in ruminant diets, offering an economical alternative to feed proteins. Research into the metabolism of urea in ruminants, facilitated by rumen bacterial urease, aims to improve the efficiency of urea utilization. This not only has implications for agricultural practices but also for the environmental management of nitrogen (Jin et al., 2018).

Urea Derivatives in Drug Design

Ureas exhibit unique hydrogen-binding capabilities, making them integral in drug-target interactions. Research has explored various urea derivatives as modulators of biological targets, including kinases and enzymes involved in cancer and inflammatory diseases. This highlights the versatility of urea derivatives in medicinal chemistry, with potential applications in developing new therapeutic agents (Jagtap et al., 2017).

Propriétés

IUPAC Name |

1-(2-cyclohexyl-2-hydroxyethyl)-3-[(3,4-dimethoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-23-16-9-8-13(10-17(16)24-2)11-19-18(22)20-12-15(21)14-6-4-3-5-7-14/h8-10,14-15,21H,3-7,11-12H2,1-2H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPRLGLHVUGORN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC(C2CCCCC2)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[4-(2-oxoazetidin-1-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2521423.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2521424.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2521425.png)

![methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2521428.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B2521435.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521440.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)